1-(2-Bromophenyl)-4-nitrobutan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
823809-84-3 |
|---|---|
Molecular Formula |
C10H10BrNO3 |
Molecular Weight |
272.09 g/mol |
IUPAC Name |
1-(2-bromophenyl)-4-nitrobutan-1-one |
InChI |
InChI=1S/C10H10BrNO3/c11-9-5-2-1-4-8(9)10(13)6-3-7-12(14)15/h1-2,4-5H,3,6-7H2 |
InChI Key |
ZSQNXRZVAKGPGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC[N+](=O)[O-])Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1 2 Bromophenyl 4 Nitrobutan 1 One
Transformations of the Nitro Group
The nitro group is a versatile functional group known for its strong electron-withdrawing nature and its ability to be converted into various other functionalities, making it a valuable synthon in organic chemistry. arkat-usa.org
The reduction of the nitro group is one of its most fundamental and widely utilized transformations, providing access to primary amines, which are crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules. jsynthchem.comfrontiersin.org For a molecule like 1-(2-Bromophenyl)-4-nitrobutan-1-one, which also contains a reducible ketone and an aryl bromide, the key challenge lies in achieving chemoselectivity.
Chemoselective reduction aims to transform the nitro group while leaving the carbonyl and aryl halide moieties intact. Various catalytic systems have been developed to achieve this selectivity. Catalytic hydrogenation is a common method, and the choice of catalyst and conditions is critical. nih.gov For instance, platinum and palladium catalysts are often used, but they can sometimes lead to the reduction of other functional groups, such as the hydrogenolysis of the C-Br bond or reduction of the ketone. nih.govfrontiersin.org
To circumvent these issues, alternative systems have been developed. Iron-based catalysts, for example, have shown high activity and chemoselectivity for the reduction of nitro groups in the presence of ketones, esters, and aryl halides using silanes as the reducing agent. rsc.org Another approach involves the use of sodium borohydride (B1222165) in conjunction with transition metal complexes, such as Ni(PPh3)4, which can selectively reduce nitro groups over carbonyls. jsynthchem.com Metal-free reduction systems, like the combination of HSiCl3 and a tertiary amine, also offer high chemoselectivity and tolerate a wide array of functional groups. organic-chemistry.org
Table 1: Selected Chemoselective Methods for Nitro Group Reduction
| Catalyst/Reagent System | Reductant | Key Features |
|---|---|---|
| Iron(III) catalyst | Silane | High chemoselectivity for nitro groups over ketones and aryl halides. rsc.org |
| NaBH4 / Ni(PPh3)4 | NaBH4 | Reduces nitro compounds to amines in the presence of carbonyls. jsynthchem.com |
| HSiCl3 / Tertiary Amine | HSiCl3 | Metal-free system with wide functional group tolerance. organic-chemistry.org |
The reduction of a nitro group proceeds in a stepwise manner, typically through nitroso and hydroxylamino intermediates before reaching the final amine stage. While the complete reduction to the amine is most common, it is possible to isolate the intermediate hydroxylamine (B1172632) under controlled conditions.
The full reduction of γ-nitro ketones leads to the corresponding γ-amino ketones. nih.gov These products are highly valuable as they can undergo spontaneous or induced intramolecular cyclization. The reduction of aliphatic γ-nitrocarbonyl compounds, often achieved through catalytic hydrogenation over catalysts like Palladium on carbon (Pd/C), results in the formation of polysubstituted pyrrolidines via an intramolecular reductive amination cascade. frontiersin.orgbohrium.comacs.org This process involves the initial reduction of the nitro group to an amine, which then reacts with the ketone carbonyl to form a cyclic iminium ion, followed by further reduction to the pyrrolidine (B122466) ring. frontiersin.org
The Nef reaction is a classic transformation that converts a primary or secondary nitroalkane into a carbonyl compound, typically via acid hydrolysis of the corresponding nitronate salt. wikipedia.orgresearchgate.net The related Meyer reaction converts primary nitroalkanes into carboxylic acids under stronger acidic conditions. mdpi.com
An "interrupted" Nef or Meyer reaction occurs when the reaction pathway is diverted by the action of an external or internal nucleophile that traps a key cationic intermediate. mdpi.comnih.govresearchgate.net The generally accepted mechanism involves the protonation of a nitronic acid to form an N,N-bis(hydroxy)iminium cation. mdpi.com In a normal Nef reaction, this cation is attacked by water. In an interrupted reaction, another nucleophile intercepts this or a subsequent cationic species. nih.govnih.gov
While the outline specifies α-nitroketones, the principle can be extended to γ-nitro ketones like this compound. Upon formation of the nitronate at the γ-carbon, intramolecular cyclization can occur. For instance, the nitronate can act as an internal nucleophile, potentially leading to the formation of cyclic structures like substituted 1,2-oxazine-N-oxides, which are cyclic nitronates. mdpi.com Treatment of such cyclic nitronates with acid can lead to ring-opening and rearrangement cascades, which can be interpreted as intramolecular interrupted Nef/Meyer reactions. mdpi.com For example, β-nitroketones are known to react with HHal in acetic acid to produce 3-haloisoxazoles through an interrupted Nef/Meyer reaction followed by a cyclization cascade. researchgate.net A similar intramolecular trapping mechanism could be envisioned for a γ-nitro ketone, potentially leading to the formation of six-membered heterocyclic systems.
The nitro group can act as a leaving group in elimination reactions, typically departing as nitrous acid (HNO2) to form a carbon-carbon double bond. This reaction pathway is particularly relevant in the synthesis of α,β-unsaturated ketones. nih.gov Although direct elimination from a γ-nitro ketone is less common, it can be induced. For instance, the reaction of α-bromoketones with nitronate anions can lead to a C-alkylation product, which subsequently undergoes elimination of nitrous acid to yield an α,β-unsaturated ketone. nih.gov
For this compound, a base-mediated elimination of HNO2 would lead to the formation of 1-(2-bromophenyl)but-3-en-1-one. This transformation converts the saturated chain into an unsaturated one, providing a substrate for further reactions like Michael additions.
Reductive Functionalizations of Nitro Compounds
Reactions Involving the Carbonyl Functionality
The ketone carbonyl group in this compound is an electrophilic center and can undergo a variety of nucleophilic addition and reduction reactions. A key consideration is the chemoselectivity of these reactions in the presence of the nitro group.
Standard hydride reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used to reduce ketones to secondary alcohols. libretexts.orgchemistrysteps.comkhanacademy.org LiAlH4 is a very powerful reducing agent and would likely reduce both the ketone and the nitro group. NaBH4 is a milder reagent and is typically used for reducing ketones and aldehydes; it generally does not reduce isolated nitro groups or esters. wikipedia.orgyoutube.com This selectivity makes NaBH4 a suitable choice for the selective reduction of the carbonyl group in this compound to afford 1-(2-bromophenyl)-4-nitrobutan-1-ol.
Other transformations of the carbonyl group are also possible. For instance, the Wolff-Kishner or Clemmensen reductions are designed to completely deoxygenate a ketone to a methylene (B1212753) (-CH2-) group. libretexts.org However, the harsh acidic (Clemmensen) or basic (Wolff-Kishner) conditions would likely affect the nitro group. A milder alternative for deoxygenation involves converting the ketone to its tosylhydrazone, followed by reduction with a milder hydride reagent like sodium cyanoborohydride (NaCNBH3), which is known to be compatible with nitro groups. stackexchange.com
Nucleophilic addition reactions, such as those involving Grignard reagents or organolithium compounds, would primarily target the electrophilic carbonyl carbon. However, the acidic protons alpha to both the carbonyl and nitro groups could complicate these reactions by causing deprotonation instead of addition.
Table 2: Summary of Potential Reactions
| Functional Group | Reaction Type | Potential Product | Reagents/Conditions |
|---|---|---|---|
| Nitro | Chemoselective Reduction | 4-Amino-1-(2-bromophenyl)butan-1-one | Fe catalyst/Silane; NaBH4/Ni(PPh3)4 jsynthchem.comrsc.org |
| Nitro | Reduction/Cyclization | 2-(2-Bromobenzoyl)pyrrolidine | Catalytic Hydrogenation (e.g., Pd/C, H2) frontiersin.org |
| Nitro | Elimination | 1-(2-Bromophenyl)but-3-en-1-one | Base-mediated |
| Carbonyl | Selective Reduction | 1-(2-Bromophenyl)-4-nitrobutan-1-ol | NaBH4 wikipedia.org |
Addition Reactions to the Ketone Group
The carbonyl group (C=O) in this compound is a key site for chemical reactions. The carbon atom of the carbonyl is electrophilic due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. This process, known as nucleophilic addition, is a fundamental reaction of ketones. wikipedia.orgopenstax.org
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. masterorganicchemistry.com Subsequent protonation of the alkoxide yields an alcohol. openstax.org The reaction can be either reversible or irreversible, largely depending on the basicity of the incoming nucleophile. masterorganicchemistry.com Strong nucleophiles, such as those derived from Grignard reagents or hydride sources, result in irreversible additions. masterorganicchemistry.comyoutube.com
Common nucleophilic addition reactions applicable to the ketone in this compound include:
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol. youtube.com
Grignard Reactions: Organometallic reagents, such as methylmagnesium bromide (CH₃MgBr), add an alkyl, aryl, or vinyl group to the carbonyl carbon, forming a tertiary alcohol after workup. youtube.com
Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or NaCN) results in the formation of a cyanohydrin, which is a valuable synthetic intermediate.
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Reduction | Sodium borohydride (NaBH₄) | Secondary Alcohol |
| Grignard Reaction | Alkyl/Aryl magnesium halide (R-MgX) | Tertiary Alcohol |
| Cyanohydrin Formation | Hydrogen Cyanide (HCN) / Sodium Cyanide (NaCN) | Cyanohydrin |
| Wittig Reaction | Phosphorus ylide (Ph₃P=CR₂) | Alkene |
Reactivity Mediated by the Bromophenyl Substituent
The 2-bromophenyl group is not merely a structural component; it is an active participant in a variety of powerful synthetic transformations. The carbon-bromine bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.
The bromine atom on the phenyl ring is an excellent leaving group in palladium-catalyzed cross-coupling reactions. nobelprize.org These reactions are cornerstones of modern organic synthesis, allowing for the precise construction of complex molecular architectures. The ortho-position of the bromine relative to the ketone-bearing side chain can also influence reactivity, potentially leading to unique intramolecular cyclization pathways. acs.orgacs.orgresearchgate.net
Key transformations involving the bromophenyl group include:
Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. nobelprize.org
Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper co-catalyst to yield an aryl alkyne.
Buchwald-Hartwig Amination: Palladium-catalyzed formation of a C-N bond by reacting with an amine.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Ar'-B(OH)₂ | Pd(PPh₃)₄ + Base | C-C (Aryl-Aryl) |
| Heck Coupling | Alkene (H₂C=CHR) | Pd(OAc)₂ + Ligand + Base | C-C (Aryl-Vinyl) |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Base | C-C (Aryl-Alkynyl) |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst + Ligand + Base | C-N (Aryl-Amine) |
Intramolecular Cyclization and Rearrangement Reactions
The linear, polyfunctional nature of this compound makes it a prime candidate for intramolecular reactions to form complex ring systems. These transformations often involve the interaction between two of the molecule's functional groups.
A significant pathway for the cyclization of γ-nitro ketones involves the reduction of the nitro group. frontiersin.org Catalytic hydrogenation (e.g., using H₂ over Pd/C) or chemical reduction can convert the nitro group (-NO₂) into a primary amine (-NH₂). The resulting γ-amino ketone can then undergo a spontaneous or acid-catalyzed intramolecular cyclization. frontiersin.org
The amine nucleophilically attacks the electrophilic carbonyl carbon, leading to the formation of a five-membered cyclic hemiaminal (or carbinolamine). Subsequent dehydration of this intermediate yields a cyclic imine, which can be further reduced under the reaction conditions to afford a stable, substituted pyrrolidine ring. frontiersin.org This cascade process, known as reductive amination, is a powerful strategy for synthesizing nitrogen-containing heterocycles. frontiersin.org
| Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| 1. Nitro Group Reduction | H₂, Pd/C or SnCl₂, HCl | γ-Amino ketone |
| 2. Intramolecular Cyclization | Spontaneous or mild acid | Cyclic hemiaminal |
| 3. Dehydration & Reduction | (from step 1 conditions) | Substituted Pyrrolidine |
This pathway provides access to 2-hydroxy-2-(2-bromophenyl)pyrrolidine derivatives, which are versatile scaffolds in medicinal chemistry.
While the carbon-carbon single bonds in the butanone chain are generally stable, C-C bond cleavage reactions can occur under specific conditions, though they are less common than the transformations of the primary functional groups. dtu.dkresearchgate.net Cleavage reactions in ketones often require harsh conditions or the presence of specific activating groups. organic-chemistry.org
For instance, research on α-nitroketones has shown that the Csp²-Csp³ bond between the carbonyl and the nitro-substituted carbon can be cleaved under basic conditions in the presence of nucleophiles like alcohols or amines. researchgate.net Although this compound is a γ-nitro ketone, analogous fragmentation pathways could potentially be envisioned under forcing conditions or through photochemical or radical-based mechanisms. mdpi.com For example, a retro-Michael reaction, which would cleave the C2-C3 bond, could be a possibility if the C3-C4 bond were unsaturated, but is unlikely in the saturated parent compound. Base-mediated cleavage of the acyl-aryl bond is another known, though often difficult, reaction of ketones that could lead to a carboxylate and a substituted nitrotoluene. dtu.dk
These C-C bond cleavage reactions are generally not the primary reactive pathway for this compound but represent potential side reactions or transformations under specific, non-standard conditions.
Advanced Spectroscopic and Chromatographic Methodologies for Chemical Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be the primary methods for the initial structural characterization of 1-(2-Bromophenyl)-4-nitrobutan-1-one.
¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their integration (area under the peak), and their multiplicity (splitting pattern) would provide key information. For instance, the protons on the aromatic ring would appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their relative positions. The protons of the butanone chain would be observed in the upfield region, with their chemical shifts and couplings providing information about their connectivity.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shift of each carbon signal is indicative of its functional group and electronic environment. For this compound, distinct signals would be expected for the carbonyl carbon, the aromatic carbons (including the carbon attached to the bromine atom), and the aliphatic carbons of the butanone chain.
A hypothetical data table for the expected NMR shifts is presented below. It is important to note that these are estimated values and would require experimental verification.
| Atom | Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |
| Aromatic Protons | Chemical Shift (δ): 7.0-8.5 ppmMultiplicity: Doublet, Triplet, etc. | Chemical Shift (δ): 120-140 ppm |
| -CH₂- (adjacent to C=O) | Chemical Shift (δ): ~3.0-3.5 ppmMultiplicity: Triplet | Chemical Shift (δ): ~35-45 ppm |
| -CH₂- (adjacent to -CH₂NO₂) | Chemical Shift (δ): ~2.2-2.7 ppmMultiplicity: Multiplet | Chemical Shift (δ): ~20-30 ppm |
| -CH₂- (adjacent to NO₂) | Chemical Shift (δ): ~4.5-5.0 ppmMultiplicity: Triplet | Chemical Shift (δ): ~70-80 ppm |
| Carbonyl Carbon (C=O) | Not applicable | Chemical Shift (δ): ~195-205 ppm |
This table is for illustrative purposes only and does not represent published experimental data.
To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms within the this compound molecule, a suite of two-dimensional (2D) NMR experiments would be employed. These experiments correlate signals from different nuclei, providing a detailed map of the molecular structure. Key 2D NMR techniques would include:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule. This would be crucial for mapping the arrangement of protons on the butanone chain and the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of each proton to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying connectivity across quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted aromatic carbons.
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can be used to deduce its elemental composition and structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of this compound. This technique allows for the calculation of the elemental formula of the molecule with a high degree of accuracy, which is a critical step in its identification. The presence of bromine would be readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In ESI-MS, the sample is introduced as a solution, and ions are formed directly from the liquid phase. This technique would likely be used in conjunction with HRMS to obtain an accurate mass measurement of the molecular ion of this compound, likely as a protonated molecule [M+H]⁺ or an adduct with a cation like sodium [M+Na]⁺.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a compound like this compound, GC-MS would provide information on its purity and would yield a characteristic mass spectrum based on its electron ionization (EI) fragmentation pattern. The fragmentation pattern would show characteristic losses of functional groups, such as the nitro group (NO₂) and fragments corresponding to the bromophenyl and butanone moieties, which would further aid in its structural confirmation.
A hypothetical fragmentation data table is provided below for illustrative purposes.
| Technique | Hypothetical Ion/Fragment | Hypothetical m/z |
| HRMS (ESI) | [M+H]⁺ | Expected accurate mass |
| GC-MS (EI) | Molecular Ion (M⁺) | Expected nominal mass |
| GC-MS (EI) | [M - NO₂]⁺ | Loss of nitro group |
| GC-MS (EI) | [C₇H₄BrO]⁺ | Bromobenzoyl cation |
| GC-MS (EI) | [C₆H₄Br]⁺ | Bromophenyl cation |
This table is for illustrative purposes only and does not represent published experimental data.
Hyphenated Chromatographic Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of multi-component samples. These integrated systems provide detailed information on the individual components of a mixture in a single analytical run.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of compounds in a mixture. The technique's versatility allows for the analysis of a broad range of molecules, including those with structures analogous to this compound. For instance, a reverse-phase HPLC method could be developed for the separation of brominated and nitrated organic compounds. In a typical application, a C18 column would be used with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. The separation of compounds like 4-Bromo-2,2-diphenylbutanenitrile has been demonstrated using a simple mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid. sielc.com The chromatographic conditions, including the mobile phase composition, flow rate, and column temperature, would be optimized to achieve the best possible separation of the target analyte from any impurities or other components in the sample matrix.
Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Compounds
| Parameter | Value |
|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Detector | UV-Vis at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Temperature | 25 °C |
The coupling of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled ability to obtain detailed structural information of analytes as they elute from the chromatography column. This on-line technique is particularly valuable for the unambiguous identification of unknown compounds or for the confirmation of the structure of synthesized molecules. For a compound like this compound, an HPLC-NMR system would allow for the acquisition of proton and carbon-13 NMR spectra of the isolated peak corresponding to the compound. This would provide direct evidence of the connectivity of atoms within the molecule, confirming the presence of the bromophenyl group, the nitrobutanoyl chain, and their relative positions. While specific data for this compound is not available, the analysis of related compounds such as 4-hydroxy-4-(4-nitrophenyl)-butan-2-one has yielded detailed NMR data, including proton and carbon-13 chemical shifts and coupling constants, which are instrumental in structure elucidation. rsc.org
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and its tandem version (HPLC-MS-MS) are highly sensitive and selective techniques that are indispensable for modern chemical analysis. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to detect and quantify compounds at very low concentrations. For this compound, an HPLC-MS method would provide the molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of many organic molecules, often producing the protonated molecule [M+H]+ or other adducts. The analysis of related compounds, such as 4-hydroxy-4-(4-nitrophenyl)-butan-2-one, has utilized High-Resolution Mass Spectrometry (HRMS) with ESI to determine the exact mass of the molecule, further confirming its elemental formula. rsc.org Tandem mass spectrometry (MS-MS) can be used to fragment the parent ion, yielding a characteristic fragmentation pattern that can be used for structural confirmation and for highly selective quantification in complex matrices.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the identification of functional groups and the study of electronic transitions within a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, typically in the range of 1680-1740 cm⁻¹. The nitro group (NO₂) would exhibit strong symmetric and asymmetric stretching vibrations around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Br stretch would likely appear in the fingerprint region, below 800 cm⁻¹. For comparison, the IR spectrum of 4-hydroxy-4-(4-nitrophenyl)-butan-2-one shows characteristic peaks at 3447 cm⁻¹ (O-H), 1704 cm⁻¹ (C=O), and 1509 and 1344 cm⁻¹ (NO₂). rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring and the nitro group in this compound would be expected to give rise to characteristic absorption bands in the UV region. The study of N-[(E)-(4-bromophenyl)methylidene]-4-nitroaniline, a compound also containing a bromophenyl and a nitro group, revealed intra-molecular charge-transfer absorptions. researchgate.net It was noted that the presence of a strong electron-withdrawing nitro group can influence the photo-reactivity of the compound. researchgate.net
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| C=O (Ketone) | 1680 - 1740 |
| NO₂ (Nitro) | 1550 - 1500 (asymmetric), 1350 - 1300 (symmetric) |
| C-H (Aromatic) | > 3000 |
| C=C (Aromatic) | 1600 - 1450 |
Computational Chemistry and Theoretical Studies on Nitroketones
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure of 1-(2-Bromophenyl)-4-nitrobutan-1-one. These calculations provide a detailed picture of how electrons are distributed within the molecule, which in turn governs its chemical behavior. Methods such as Hartree-Fock (HF), post-Hartree-Fock methods, and Density Functional Theory (DFT) are employed to determine molecular orbitals, electron densities, and electrostatic potentials.
For a molecule like this compound, the analysis of its electronic structure reveals key features. The presence of the electronegative bromine atom and the nitro group significantly influences the electron distribution across the aromatic ring and the aliphatic chain. The carbonyl group further contributes to the electronic complexity of the molecule.
One of the primary outputs of these calculations is the mapping of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. For nitroaromatic compounds, the LUMO is often localized on the nitro group, making it susceptible to nucleophilic attack.
The electrostatic potential map provides a visual representation of the charge distribution. In this compound, regions of negative potential are expected around the oxygen atoms of the nitro and carbonyl groups, indicating their nucleophilic character. Conversely, positive potential regions are anticipated around the hydrogen atoms and the carbon atom of the carbonyl group, highlighting their electrophilic nature.
Density Functional Theory (DFT) for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a cornerstone in the elucidation of reaction mechanisms due to its balance of computational cost and accuracy. For reactions involving this compound, DFT can be used to map out the entire potential energy surface, identifying reactants, products, intermediates, and transition states.
DFT calculations can provide detailed mechanistic insights into various transformations that this compound might undergo. For instance, in a reduction of the nitro group, DFT can help to distinguish between different possible pathways, such as a direct reduction versus a stepwise mechanism involving nitroso and hydroxylamine (B1172632) intermediates. Similarly, for reactions at the carbonyl group, such as nucleophilic addition, DFT can model the approach of the nucleophile and the subsequent formation of the tetrahedral intermediate.
By calculating the energies of all stationary points along the reaction coordinate, a detailed energy profile can be constructed. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step of the reaction. Furthermore, DFT can be employed to study the effect of catalysts, solvents, and substituents on the reaction mechanism and kinetics.
Modeling of Intermediates and Transition States
The modeling of transient species such as reaction intermediates and transition states is a key strength of computational chemistry. These species are often highly reactive and short-lived, making their experimental characterization challenging. For reactions involving this compound, computational modeling provides crucial information about the geometry and electronic structure of these fleeting species.
Transition state theory is a central concept in chemical kinetics, and the geometry of the transition state determines the stereochemical outcome of a reaction. Using various computational algorithms, the transition state structure can be located on the potential energy surface as a first-order saddle point. Vibrational frequency analysis is then performed to confirm the nature of the transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
For example, in an intramolecular cyclization reaction of a derivative of this compound, the modeling of the transition state would reveal the preferred conformation of the ring as it forms. This information is invaluable for understanding and predicting the stereoselectivity of the reaction. Similarly, the structures of any intermediates, such as carbocations, carbanions, or radicals, can be optimized to understand their stability and subsequent reactivity.
Prediction of Chemical Reactivity and Stereoselectivity
A major goal of computational chemistry is to predict the chemical reactivity and stereoselectivity of molecules before conducting experiments. For this compound, various computational tools and theoretical indices can be used to forecast its behavior in chemical reactions.
The analysis of the frontier molecular orbitals (HOMO and LUMO) is a primary method for predicting reactivity. The distribution and energy of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. For instance, the LUMO of this compound is expected to have significant contributions from the carbonyl carbon and the nitro group, suggesting these are the primary electrophilic centers. The HOMO, on the other hand, would likely be localized on the bromine-substituted phenyl ring, indicating its potential for electrophilic aromatic substitution.
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These include electronegativity, hardness, softness, and the Fukui function. The Fukui function is particularly useful as it identifies the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack.
Applications As a Synthetic Building Block in Diversity Oriented Synthesis
Precursor for Pharmacologically Relevant Scaffolds
The structural framework of 1-(2-Bromophenyl)-4-nitrobutan-1-one, featuring a bromophenyl ketone and a nitroalkyl chain, makes it an excellent starting material for the synthesis of various pharmacologically important scaffolds. The presence of both an electrophilic carbonyl group and a reducible nitro group allows for intramolecular cyclization reactions to form heterocyclic structures that are prevalent in many bioactive molecules.
One of the key transformations of γ-nitro ketones is their conversion to cyclic compounds such as pyrrolidines and tetrahydroquinolines. These nitrogen-containing heterocycles are core components of numerous pharmaceuticals. The synthesis of these scaffolds from γ-nitro ketones typically involves a reductive cyclization process. Under reducing conditions, the nitro group is converted to an amine, which can then undergo an intramolecular reaction with the ketone to form a cyclic imine or enamine, followed by further reduction to the saturated heterocycle.
The bromophenyl moiety of this compound offers an additional site for chemical modification, further expanding its utility in generating molecular diversity. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents on the aromatic ring. This feature is particularly valuable in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its biological activity.
Table 1: Potential Pharmacologically Relevant Scaffolds from this compound
| Precursor | Reaction Type | Resulting Scaffold | Potential Pharmacological Relevance |
| This compound | Reductive Cyclization | 2-Substituted Tetrahydroquinolines | Anticancer, Antimalarial, Neuroprotective |
| This compound | Reductive Cyclization | Substituted Pyrrolidines | Antiviral, Antidiabetic, CNS disorders |
| This compound derivative | Cross-Coupling followed by Cyclization | Functionalized Heterocycles | Varied, depending on coupled moiety |
Intermediate for the Synthesis of Amines and Heterocyclic Systems
The nitro group in this compound serves as a masked amino group, making the compound a valuable intermediate for the synthesis of various amines and heterocyclic systems. nih.gov The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis and can be achieved using a variety of reagents, such as catalytic hydrogenation or metal-mediated reductions. nih.gov
Once the nitro group is reduced, the resulting γ-amino ketone can participate in a range of subsequent reactions. Intramolecular cyclization, as mentioned earlier, leads to the formation of important heterocyclic systems. For example, the reductive cyclization of γ-nitro ketones is a known method for synthesizing pyrrolidines. acs.org This transformation can be highly stereoselective, allowing for the synthesis of chiral pyrrolidines, which are valuable building blocks in medicinal chemistry. acs.org
Furthermore, the amino group can be functionalized in numerous ways to generate a diverse library of compounds. Acylation, alkylation, and sulfonylation reactions can be used to introduce a variety of substituents, each potentially imparting different physicochemical and biological properties to the final molecule. The presence of the bromophenyl group provides an orthogonal handle for further diversification through cross-coupling reactions, allowing for the generation of a vast number of structurally distinct molecules from a single starting material.
Role in Cascade and Multicomponent Reactions
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating the intermediates. Multicomponent reactions (MCRs) are a related class of reactions where three or more starting materials react to form a single product in a one-pot process. These reaction types are particularly well-suited for diversity-oriented synthesis as they allow for the rapid construction of complex molecules from simple precursors.
The functional group array in this compound makes it a potentially valuable substrate for cascade and multicomponent reactions. For instance, a cascade reaction could be initiated by the reduction of the nitro group to an amine, which could then trigger an intramolecular cyclization. Alternatively, the ketone could react with a nucleophile in an intermolecular fashion, followed by a subsequent reaction involving the nitro group.
While specific examples of cascade or multicomponent reactions involving this compound are not extensively documented, the reactivity of γ-nitro ketones in general suggests their potential in such transformations. For example, the reductive amination of ketones with nitro compounds can be part of a cascade sequence to synthesize heterocyclic compounds. nih.gov In a hypothetical MCR, this compound could react with an aldehyde and an isocyanide in a Ugi-type reaction, with the nitro group being reduced in a subsequent step to allow for further cyclization, thereby generating complex, polycyclic structures.
The development of novel cascade and multicomponent reactions involving versatile building blocks like this compound is an active area of research in organic synthesis and medicinal chemistry. The ability to rapidly generate libraries of complex and diverse molecules through these efficient synthetic strategies holds great promise for the discovery of new therapeutic agents.
Mechanistic Investigations of Chemical Processes Involving 1 2 Bromophenyl 4 Nitrobutan 1 One
Understanding the Stereochemical Control in Asymmetric Reactions
The asymmetric intramolecular Michael addition of the α-carbonyl carbon to the nitroalkane moiety in 1-(2-bromophenyl)-4-nitrobutan-1-one, leading to the formation of a chiral pyrrolidine (B122466), is often achieved using organocatalysis. Chiral pyrrolidine-based catalysts, such as proline and its derivatives, are frequently employed to induce enantioselectivity. The stereochemical outcome of these reactions is governed by the formation of a transient chiral enamine intermediate and the subsequent face-selective C-C bond formation.
Several models have been proposed to explain the stereochemical control in such organocatalyzed intramolecular cyclizations. These models often invoke the formation of a well-organized transition state where the catalyst, substrate, and any additives are precisely oriented. For the cyclization of substrates similar to this compound, a commonly accepted model involves the formation of an enamine from the ketone and the chiral secondary amine catalyst. The stereoselectivity arises from the catalyst's ability to shield one face of the enamine, directing the intramolecular attack of the nitro-alkyl chain to the less sterically hindered face.
Table 1: Proposed Stereochemical Models in Organocatalyzed Intramolecular Michael Additions
| Model | Key Features | Predicted Stereochemical Outcome |
|---|---|---|
| Houk-List Model | Involves a single molecule of the proline catalyst. The carboxylic acid group of the catalyst acts as a Brønsted acid to activate the electrophile and as a Brønsted base to deprotonate the nucleophile. | The stereochemistry is determined by the geometry of the enamine and the direction of the intramolecular attack, which is influenced by steric hindrance from the catalyst's substituent. |
| Seebach-Eschenmoser Model | Involves the formation of an enamine carboxylate as a key intermediate. The model suggests an anti-addition to the syn-enamine rotamer. | Leads to the formation of a thermodynamically more stable product isomer. |
Computational studies on analogous systems have provided insights into the transition state geometries. nih.gov These studies often highlight the importance of non-covalent interactions, such as hydrogen bonding between the catalyst and the substrate, in stabilizing the transition state and dictating the stereochemical outcome. researchgate.net For this compound, the bulky 2-bromophenyl group is expected to play a significant role in the steric environment of the transition state, further influencing the facial selectivity of the cyclization.
Studies on Catalytic Cycles and Active Species
The catalytic cycle for the organocatalyzed intramolecular cyclization of this compound is believed to proceed through a series of well-defined steps, initiated by the formation of the active catalytic species. When using a catalyst like L-proline, the active species is the catalyst itself, which functions as a bifunctional catalyst. researchgate.net
The proposed catalytic cycle can be summarized as follows:
Enamine Formation: The cycle begins with the reaction between the ketone moiety of this compound and the secondary amine of the chiral catalyst (e.g., proline) to form a nucleophilic enamine intermediate. nih.gov This step involves the elimination of a water molecule.
Intramolecular Michael Addition: The generated enamine then undergoes an intramolecular nucleophilic attack on the electron-deficient carbon of the nitroalkane. This is the key C-C bond-forming step and is generally considered the rate-determining step. comporgchem.com The stereochemistry of the newly formed stereocenter is established in this step.
Iminium Ion Formation: The cyclization results in the formation of a new intermediate, which exists as an iminium ion.
Hydrolysis and Catalyst Regeneration: The iminium ion is then hydrolyzed by water present in the reaction medium to release the final pyrrolidine product and regenerate the chiral catalyst, which can then enter a new catalytic cycle. nih.gov
Recent studies have suggested that in some proline-catalyzed reactions, the active catalyst may not be free proline but rather a complex or adduct involving proline and the reaction product. nih.govacs.org This phenomenon, known as product acceleration, can complicate the catalytic cycle. However, for the intramolecular cyclization of γ-nitro ketones, the one-proline mechanism is generally considered to be operative. nih.gov
Elucidation of Reaction Pathways and Intermediates in Complex Transformations
The transformation of this compound into a substituted pyrrolidine follows a pathway that involves several key intermediates. While direct spectroscopic observation of these intermediates can be challenging due to their transient nature, their existence is supported by extensive mechanistic studies on related systems.
The primary intermediates in the reaction pathway are:
Enamine: As discussed in the catalytic cycle, the enamine formed between the ketone and the chiral catalyst is the first key intermediate. Its formation is crucial for activating the α-carbon for the subsequent nucleophilic attack.
Cyclized Iminium Ion: Following the intramolecular Michael addition, a five-membered ring is formed, bearing a positive charge on the nitrogen atom of the former catalyst. This iminium ion is a critical intermediate that holds the product's core structure.
Carbinolamine: Before the final product is released, the iminium ion reacts with water to form a carbinolamine intermediate. This species is typically unstable and readily collapses to regenerate the catalyst and yield the final pyrrolidine product.
Computational studies have been instrumental in mapping the potential energy surface of similar cyclization reactions, providing theoretical support for the proposed intermediates and transition states. nih.govrsc.org These studies help in understanding the energetics of the reaction pathway and identifying the most plausible mechanism. Trapping experiments, where a reactive species is added to intercept a proposed intermediate, could provide further experimental evidence for the reaction pathway, although such studies have not been specifically reported for this compound.
Kinetic Studies and Reaction Rate Analysis
The rate of the reaction is expected to depend on the concentrations of the substrate and the catalyst. In many organocatalyzed reactions, the rate law is found to be first order in both the substrate and the catalyst. However, more complex kinetic behavior can be observed, especially if phenomena like catalyst aggregation or product inhibition/acceleration are at play. nih.govacs.org
Several factors can influence the reaction rate:
Catalyst Loading: Increasing the catalyst loading generally leads to an increase in the reaction rate, up to a certain point where catalyst solubility or aggregation may become limiting factors.
Substrate Concentration: The effect of substrate concentration on the reaction rate can be complex. At low concentrations, the rate is typically proportional to the substrate concentration. However, at higher concentrations, saturation kinetics may be observed.
Solvent: The choice of solvent can have a significant impact on the reaction rate and stereoselectivity. Solvents that can stabilize the charged intermediates and transition states through hydrogen bonding or polarity can accelerate the reaction.
Additives: The addition of co-catalysts or additives, such as weak acids or bases, can influence the reaction rate by facilitating proton transfer steps in the catalytic cycle.
Kinetic isotope effect studies on analogous reactions have been used to probe the nature of the rate-determining step. comporgchem.com For intramolecular Michael additions, the C-C bond-forming step is often found to be rate-limiting. A detailed kinetic analysis of the cyclization of this compound would be beneficial for a more complete understanding of its reaction mechanism and for the rational optimization of the reaction conditions.
Future Research Perspectives and Methodological Advancements
Development of Sustainable and Green Synthetic Methodologies
The synthesis of nitro ketones, including 1-(2-Bromophenyl)-4-nitrobutan-1-one, traditionally relies on methods that can be resource-intensive and generate hazardous waste. A primary focus of future research is the development of environmentally benign synthetic routes. This involves replacing conventional volatile organic solvents with greener alternatives like cyclopentyl methyl ether (CPME), which is gaining traction as a viable eco-friendly solvent. rsc.org
Key strategies in green synthesis include:
Solid-Supported Reagents: Utilizing solid-supported nitrites can facilitate the conversion of α,β-unsaturated ketones into β-nitro ketones at room temperature, simplifying work-up procedures to simple filtration and evaporation. rsc.orgrsc.org
Catalytic Innovations: Replacing stoichiometric and often hazardous catalysts, such as aluminum trichloride (B1173362) (AlCl₃) in Friedel-Crafts acylation, with reusable and eco-friendly solid acid catalysts like zinc oxide (ZnO), modified clays, or zeolites is a critical area of investigation. researchgate.net These catalysts minimize waste and can often be recycled, aligning with the principles of green chemistry. researchgate.netresearchgate.net
Alternative Energy Sources: The application of microwave irradiation in conjunction with green catalysts, such as fly ash:H₂SO₄, has been shown to accelerate reactions and improve yields in the synthesis of related heterocyclic compounds, suggesting a potential avenue for the synthesis of precursors to this compound. researchgate.net
The following table summarizes key green chemistry approaches applicable to the synthesis of nitro ketones.
| Green Chemistry Approach | Description | Potential Advantage |
| Green Solvents | Replacement of volatile organic compounds (VOCs) with solvents like cyclopentyl methyl ether (CPME). | Reduced environmental impact and improved safety. |
| Solid-Supported Reagents | Use of reagents immobilized on a solid support. | Simplified product purification and reagent recycling. |
| Heterogeneous Catalysis | Employing solid catalysts (e.g., zeolites, metal oxides) instead of homogeneous ones. | Ease of catalyst separation and reuse, reduced corrosive waste. researchgate.netresearchgate.net |
| Microwave Synthesis | Using microwave energy to accelerate chemical reactions. | Faster reaction times, potentially higher yields, and energy efficiency. researchgate.net |
Design of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of this compound involves multiple steps where catalysis can play a pivotal role in improving efficiency and selectivity. The Friedel-Crafts acylation, a key method for forming the aryl-ketone bond, is a major focus for catalytic improvement. researchgate.net
Future research directions in catalysis include:
Advanced Lewis and Brønsted Acids: Exploration of rare-earth metal triflates and triflimides as highly efficient catalysts for acylation reactions is ongoing. researchgate.net These catalysts can be effective in small quantities and are often more tolerant to various functional groups.
Ionic Liquids: Tunable aryl alkyl ionic liquids (TAAILs) are emerging as promising reaction media and catalysts for Friedel-Crafts acylations, sometimes outperforming commercial ionic liquids and enabling reactions at moderate temperatures. nih.govbeilstein-journals.org
Heterogeneous Catalysts: The development of structured heterogeneous catalysts, such as cerium-modified nanocrystalline zeolite ZSM-5 and various modified clays, continues to be a priority. researchgate.netacs.org These materials offer high activity and selectivity, with the significant advantage of being easily separable from the reaction mixture. acs.org
Enantioselective Catalysis: For derivatives of this compound that may possess chirality, the development of catalytic enantioselective methods is crucial. This includes the organocatalytic reduction of nitroalkenes using chiral thiourea-based catalysts and Hantzsch esters to produce enantioenriched nitroalkanes. mdpi.com
The table below highlights different catalytic systems for key transformations.
| Reaction Type | Catalyst System | Key Benefits |
| Friedel-Crafts Acylation | Iron(III) chloride in Tunable Aryl Alkyl Ionic Liquids (TAAILs) | Robust, tolerates various substrates, scalable. beilstein-journals.org |
| Friedel-Crafts Acylation | Zeolites (e.g., HBEA, HZSM-5), Modified Clays | Heterogeneous, reusable, improved regioselectivity. acs.org |
| Nitroalkene Reduction | Chiral Thiourea Organocatalysts | Enantioselective synthesis of chiral nitroalkanes. mdpi.com |
Exploration of New Reactivity Modes and Functional Group Interconversions
The this compound molecule possesses three key functional groups—a bromophenyl ring, a ketone, and a nitro group—each offering distinct opportunities for chemical transformation. Future research will focus on exploring the interplay of this functionality to synthesize novel and complex molecules.
Key areas of exploration include:
Nitro Group Transformations: The nitro group is a versatile synthetic handle. solubilityofthings.com Its reduction to a primary amine is a fundamental transformation that opens pathways to amides, imines, and various heterocyclic structures. solubilityofthings.comfrontiersin.org Catalytic hydrogenation or the use of reagents like tin and hydrochloric acid are established methods. fiveable.me
Ketone Group Reactivity: The carbonyl group of the ketone can be reduced to a secondary alcohol. youtube.com It can also undergo nucleophilic addition or condensation reactions to form imines, oximes, and other derivatives. fiveable.meorganic-chemistry.org Mild and functional group-tolerant methods for these transformations, such as the oxidative cleavage of derived methoximes back to the ketone using photoexcited nitroarenes, are being developed. rsc.orgrsc.org
Bromophenyl Group Chemistry: The bromine atom on the aromatic ring is an ideal site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This enables the synthesis of a wide array of more complex substituted aromatic compounds.
The following table outlines potential functional group interconversions for this compound.
| Initial Functional Group | Reagent/Reaction Type | Resulting Functional Group |
| Nitro (R-NO₂) | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Primary Amine (R-NH₂) solubilityofthings.com |
| Ketone (R-CO-R') | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol (R-CH(OH)-R') youtube.com |
| Ketone (R-CO-R') | Hydroxylamine (B1172632) (NH₂OH) | Oxime (R-C(=NOH)-R') |
| Bromophenyl (Ar-Br) | Organoboron reagent, Pd catalyst (Suzuki Coupling) | Aryl-substituted Phenyl (Ar-Ar') |
Integration with Automation and Flow Chemistry for Process Optimization
The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of this compound, particularly concerning safety, efficiency, and scalability.
Future advancements will likely involve:
Telescoped Synthesis: Designing multi-step syntheses in a continuous, "daisy-chained" flow setup where the product of one reaction is directly fed into the next reactor without intermediate isolation or purification. nih.gov This has been successfully applied to syntheses involving hazardous intermediates like α-bromoketones. nih.gov
Enhanced Safety: Flow reactors, with their small reaction volumes, inherently offer better control over reaction parameters (temperature, pressure) and minimize the risks associated with handling hazardous reagents like bromine or highly exothermic reactions. nih.govresearchgate.net
In-line Purification: Integrating purification steps directly into the flow process, using technologies like packed-bed scavenger resins or membrane separators, can eliminate the need for traditional workups, streamlining the entire synthesis. thieme-connect.de
Process Optimization: Automated flow systems allow for rapid screening of reaction conditions (e.g., temperature, residence time, stoichiometry), accelerating the optimization process to find the most efficient and highest-yielding protocols.
Advanced Computational Tools for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for understanding and predicting chemical behavior, offering insights that can guide experimental work.
Future applications in the study of this compound include:
DFT Analysis: Density Functional Theory (DFT) can be used to calculate the geometric and electronic structure of the molecule, predict its spectroscopic properties (IR, NMR), and investigate the stability of different conformers or tautomers (e.g., keto-enol tautomerism of the ketone moiety). researchgate.netorientjchem.orgekb.eg DFT is also valuable for elucidating reaction mechanisms, calculating activation energies, and explaining the regioselectivity of reactions. mdpi.com
Reactivity Prediction: Computational models are being developed to predict the reactivity of different sites within a molecule. optibrium.com For instance, models can predict sites of metabolism or the most likely positions for nucleophilic or electrophilic attack, guiding the design of synthetic transformations. optibrium.com
Machine Learning Models: The intersection of machine learning and chemistry is creating powerful predictive tools. These models, trained on large datasets of chemical reactions, can predict the major products of a reaction given the reactants and conditions, and even suggest optimal conditions to achieve a desired outcome, thereby accelerating reaction development and discovery. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
